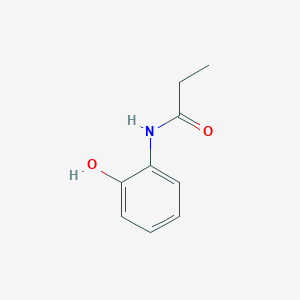

N-(2-hydroxyphenyl)propanamide

Vue d'ensemble

Description

N-(2-hydroxyphenyl)propanamide is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Glucocorticoid Receptor Modulation

N-(2-hydroxyphenyl)propanamide derivatives have been explored for their role in modulating the glucocorticoid receptor. A study by Yang et al. (2010) reported on dimethyl-diphenyl-propanamide derivatives as novel glucocorticoid receptor modulators. These compounds, specifically 4-hydroxyphenyl propanamide derivatives, displayed good agonist activity in GR-mediated transrepression assays and reduced activity in GR-mediated transactivation assays. They showed anti-inflammatory activity comparable to prednisolone with decreased side effects in a rat model (Yang et al., 2010).

Spectrophotometric Analysis in Pharmaceuticals

This compound compounds are also used in spectrophotometric analysis for pharmaceutical applications. Rangappa et al. (2000) developed a new extractive spectrophotometric method for the determination of Flutamide (chemically known as 2methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) in pure and pharmaceutical formulations (Rangappa et al., 2000).

Melanin-Targeting Theranostic Agents

Research has been conducted on this compound derivatives as potential theranostic agents for melanoma. Chang et al. (2016) synthesized and characterized novel radioiodinated phenylacetamide derivatives targeting melanin for the diagnosis and treatment of malignant melanoma. These compounds exhibited high binding affinity to melanin and showed promising results in melanotic B16F0 cell line and melanoma-bearing mice (Chang et al., 2016).

Selective Androgen Receptor Modulators

The field of endocrinology has seen applications of this compound derivatives as selective androgen receptor modulators (SARMs). Wu et al. (2006) examined the pharmacokinetics and metabolism of S-1 (a member of SARMs containing 3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide) in rats. This study provided insights into the ideal pharmacokinetic characteristics of a propanamide in preclinical studies (Wu et al., 2006).

Quantum Chemical Studies

Quantum chemical studies have been conducted on this compound derivatives. Otuokere and Amaku (2015) performed quantum chemical studies on bicalutamide, a derivative of this compound, to understand its interaction with androgen receptors (Otuokere & Amaku, 2015).

Cancer Research

In cancer research, compounds like N-(4-hydroxyphenyl)retinamide, a variant of this compound, have been studied for their potential in inducing apoptosis in cancer cells. Springer and Stewart (1998) investigated N-(4-hydroxyphenyl)retinamide-induced apoptosis in human lymphoblastoid cells, differentiating between apoptosis and necrosis based on DNA fragmentation patterns (Springer & Stewart, 1998).

Mécanisme D'action

Target of Action

N-(2-hydroxyphenyl)propanamide is a compound that belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2

Mode of Action

It is generally expected that the compound interacts with its targets through the carboxylic acid amide functional group . The resulting changes from this interaction are currently unknown and require further investigation.

Biochemical Pathways

It is known that phenylpropanoids, a related class of compounds, are derived from the carbon backbone of amino acids phenylalanine and tyrosine . The phenylpropanoid pathway serves as the starting point for the biosynthesis of a wide range of organic compounds

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound is recommended to be stored at room temperature .

Propriétés

IUPAC Name |

N-(2-hydroxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-9(12)10-7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPCILFKUBQRCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287994 | |

| Record name | N-(2-hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6963-37-7 | |

| Record name | NSC53770 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

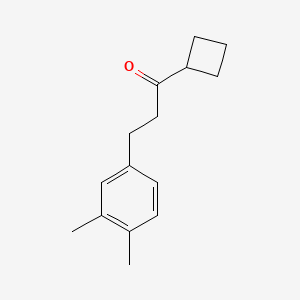

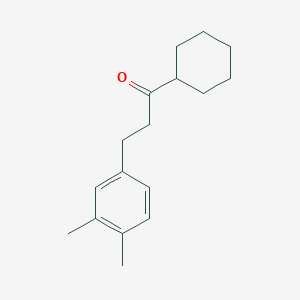

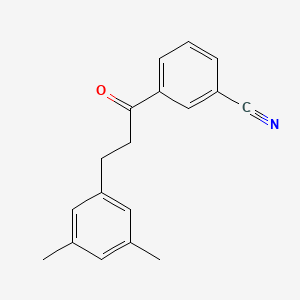

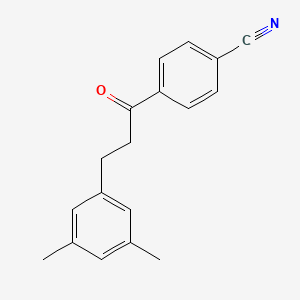

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

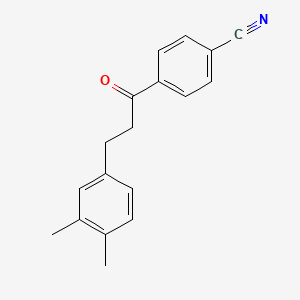

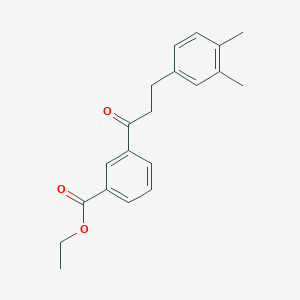

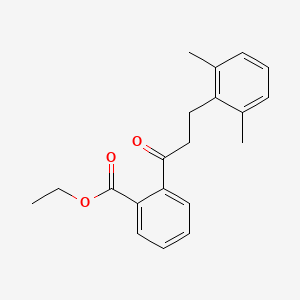

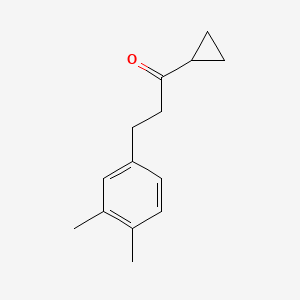

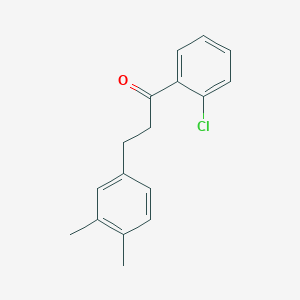

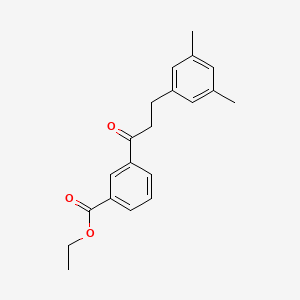

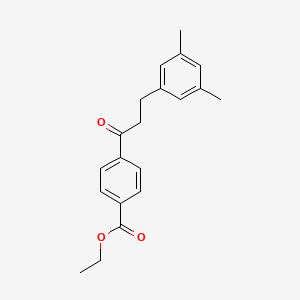

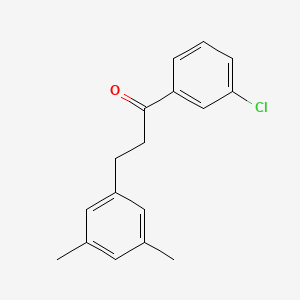

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.